![molecular formula C22H19ClN2O3S B3005679 4-(3-chlorobenzyl)-2-(2-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 896701-43-2](/img/structure/B3005679.png)
4-(3-chlorobenzyl)-2-(2-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
The compound "4-(3-chlorobenzyl)-2-(2-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the 1,2,4-benzothiadiazine class, which is characterized by a benzothiadiazine core structure. This class of compounds has been explored for various applications, including potential sweetening agents and pharmaceuticals with anticancer and anti-HIV properties .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine derivatives often involves the reaction of sulfamoyl chloride with anthranilic acid derivatives, as reported in the synthesis of several 2,1,3-benzothiadiazin-4(3H) one 2,2-dioxides . Additionally, the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with 'push-pull' enamines has been investigated, leading to a set of 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzothiadiazine derivatives is often stabilized by intramolecular hydrogen bonds. For instance, N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives exhibit extensive intramolecular hydrogen bonding, with the 4-chloro derivative forming dimeric pairs due to intermolecular N-H...O hydrogen bonds . This suggests that the compound of interest may also exhibit similar stabilizing interactions.
Chemical Reactions Analysis
The reactivity of benzothiadiazine derivatives includes various transformations such as hydrolysis, amination, and hydrazinolysis. For example, the ethyl ester and amides of 2H-1,2,4-benzothiadiazine-3-carboxylic acid 1,1-dioxide undergo such reactions . These reactions could be relevant to the compound , providing insights into its potential chemical behavior and transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiadiazine derivatives can vary widely. Some derivatives are reported to be insoluble in common organic solvents, posing challenges for purification . The stability of these compounds can also be an issue, as seen with fused heterocycles that decompose with the opening of the 1,2,4-thiadiazine ring . These properties are important to consider when working with "4-(3-chlorobenzyl)-2-(2-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" and related compounds.
properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-(2-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-2-17-9-3-4-11-19(17)25-22(26)24(15-16-8-7-10-18(23)14-16)20-12-5-6-13-21(20)29(25,27)28/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHRTIHWXBXUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorobenzyl)-2-(2-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide |
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